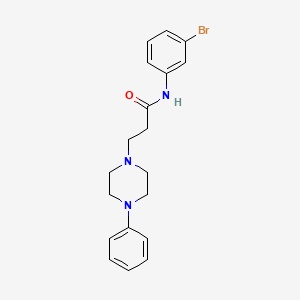
N-(3-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a phenylpiperazine moiety, and a propanamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide typically involves a multi-step process. One common method starts with the bromination of aniline to produce 3-bromoaniline. This intermediate is then reacted with 3-chloropropionyl chloride to form N-(3-bromophenyl)-3-chloropropanamide. The final step involves the nucleophilic substitution of the chlorine atom with 4-phenylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can replace the bromine atom under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence serotonin and dopamine receptors.
Comparison with Similar Compounds
N-(3-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide can be compared with other similar compounds such as:
- N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- N-(3-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- N-(3-methylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide
These compounds share a similar core structure but differ in the substituent on the phenyl ring. The presence of different substituents can significantly alter their chemical reactivity, biological activity, and physical properties, making each compound unique in its own right.
Properties
Molecular Formula |
C19H22BrN3O |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H22BrN3O/c20-16-5-4-6-17(15-16)21-19(24)9-10-22-11-13-23(14-12-22)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24) |
InChI Key |
SRRFEVJPZKLVDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















